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Compound of Interest

Compound Name: Meloscandonine

Cat. No.: B1154923

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and
structural elucidation of Meloscine, a prominent pentacyclic indole alkaloid. While the initial
inquiry sought data for "Meloscandonine,” a thorough search of available scientific literature
did not yield specific spectroscopic information for a compound with that name. However,
Meloscine, a closely related and well-characterized alkaloid isolated from the plant Melodinus
scandens, offers a valuable case study for researchers, scientists, and drug development
professionals. This document will focus on the spectroscopic data of Meloscine, presenting it in
a clear, tabular format, alongside generalized experimental protocols for its isolation and

characterization.

Spectroscopic Data of Meloscine

The structural elucidation of Meloscine has been accomplished through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained

from these analyses.

Table 1: *H NMR Spectroscopic Data for a Synthetic
Intermediate of (+¥)-Meloscine
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
Aromatic-H 7.34-7.20 m
Vinyl-H 6.17-5.92 m
Vinyl-H 5.10-5.00 m
CH 4.35 S
CH:2 3.65-3.36 m
CH2/CH 2.21-1.92 m
C(CHs)s3 1.49 s

Note: Data is for a Boc-protected synthetic intermediate as reported in synthesis studies. The

specific assignments for the core structure of Meloscine may vary.

Table 2: *C NMR Spectroscopic Data for a Synthetic
I i f (+)-Meloscine[1]

Carbon Type

Chemical Shift (6, ppm)

C=0

154.3

C (aromatic/vinyl)

148.4, 148.3, 144.3, 143.9, 141.3

C (aromatic/vinyl)

128.4, 126.1, 125.7, 125.5

C (vinyl) 113.2,112.5,112.4,112.2
C-0 79.9,79.2
C-N 75.3, 75.0, 59.1, 58.0, 55.3, 54.7
46.4, 46.1, 39.0, 38.0, 36.4, 36.0, 33.4, 32.6,
CHJ/CH:z
29.7
CHs 28.5
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Note: Data is for a Boc-protected synthetic intermediate and shows signals for both rotamers.

[1]

Table 3: Mass Spectrometry Data for Meloscine

Parameter Value

Molecular Formula C19H20N20
Molecular Weight 292.4 g/mol

Exact Mass (Computed) 292.157563266 Da

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and

structural characterization of alkaloids like Meloscine from their natural sources.

Isolation of Meloscine

Plant Material Collection and Preparation: The aerial parts of Melodinus scandens are
collected, dried, and pulverized.

Extraction: The powdered plant material is subjected to extraction with a suitable organic
solvent, typically methanol or ethanol, at room temperature for an extended period. The
process is often repeated multiple times to ensure complete extraction.

Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The
resulting residue is then suspended in an acidic agueous solution (e.g., 5% HCI) and
partitioned with a non-polar solvent (e.g., hexane or ethyl acetate) to remove neutral and
acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified
(e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g.,
dichloromethane or chloroform).

Chromatographic Purification: The crude alkaloid mixture is subjected to multiple
chromatographic steps for purification. This typically involves:

o Column Chromatography: Using silica gel or alumina as the stationary phase and a
gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile
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phase.

o Preparative Thin-Layer Chromatography (pTLC): For the separation of closely related
compounds.

o High-Performance Liquid Chromatography (HPLC): Often used as a final purification step
to obtain the pure alkaloid.

Structural Elucidation

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with
electrospray ionization (ESI), is used to determine the exact molecular weight and elemental
composition of the isolated compound.[1] Fragmentation patterns observed in tandem MS
(MS/MS) experiments provide valuable information about the compound's structure.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is
conducted to determine the complete chemical structure and stereochemistry of the
molecule. This includes:

o H NMR: To identify the types and connectivity of protons in the molecule.
o 13C NMR: To determine the number and types of carbon atoms.

o 2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

» HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton
correlations.

» HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-
proton correlations, which is crucial for assembling the molecular skeleton.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, which helps in assigning the relative stereochemistry.

o X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray
crystallography provides unambiguous determination of the molecular structure and absolute
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stereochemistry.

Workflow for Isolation and Identification of
Meloscine

The following diagram illustrates the typical workflow for the isolation and structural elucidation
of Meloscine.
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Caption: Workflow for the isolation and structural determination of Meloscine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1154923?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3539727/
https://www.benchchem.com/product/b1154923#spectroscopic-data-nmr-ms-of-meloscandonine
https://www.benchchem.com/product/b1154923#spectroscopic-data-nmr-ms-of-meloscandonine
https://www.benchchem.com/product/b1154923#spectroscopic-data-nmr-ms-of-meloscandonine
https://www.benchchem.com/product/b1154923#spectroscopic-data-nmr-ms-of-meloscandonine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1154923?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1154923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

